

# 3-(3'-Pyridyl)phenylacetic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(3'-Pyridyl)phenylacetic acid

Cat. No.: B1586736

[Get Quote](#)

An In-depth Technical Guide to **3-(3'-Pyridyl)phenylacetic Acid**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

**3-(3'-Pyridyl)phenylacetic acid** is a heterocyclic carboxylic acid that belongs to the broader class of phenylacetic acid derivatives. These structures are of significant interest to the pharmaceutical and life sciences industries due to their versatile chemical nature and their prevalence as core scaffolds in a multitude of biologically active molecules.<sup>[1]</sup> The incorporation of a pyridine ring, a common motif in medicinal chemistry, into the phenylacetic acid framework imparts unique physicochemical properties, influencing factors such as solubility, basicity, and the capacity for specific hydrogen bonding interactions.<sup>[2]</sup> This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-(3'-Pyridyl)phenylacetic acid**, positioning it as a valuable building block for modern therapeutic design.

## Core Chemical and Physical Properties

The fundamental properties of **3-(3'-Pyridyl)phenylacetic acid** are summarized below. As a specialized reagent, extensive experimental data on physical properties like melting point and solubility are not widely published; however, its core identifiers and calculated properties are well-established.

| Property           | Value                                           | Source(s) |
|--------------------|-------------------------------------------------|-----------|
| Chemical Structure | See Figure 1                                    | N/A       |
| IUPAC Name         | 2-(3-(pyridin-3-yl)phenyl)acetic acid           | N/A       |
| CAS Number         | 597584-62-8                                     | [3]       |
| Molecular Formula  | C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub> | [3]       |
| Molecular Weight   | 213.24 g/mol                                    | [3]       |
| Purity (Typical)   | ≥95%                                            | [3]       |
| InChI Key          | PYYYKVJJIGKHKH-UHFFFAOYSA-N                     | [3]       |

Figure 1. Chemical Structure of **3-(3'-Pyridyl)phenylacetic acid**.

## Spectroscopic Profile (Anticipated)

While a publicly available, fully characterized set of spectra for this specific isomer is limited, its structure allows for a confident prediction of its key spectroscopic features. An experienced chemist would anticipate the following profile, which is essential for confirming the identity and purity of a synthesized sample.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 7.0-8.8 ppm), showing distinct signals for the protons on both the phenyl and pyridyl rings. Key signals would include a singlet for the benzylic methylene (-CH<sub>2</sub>-) protons, typically appearing between 3.6-3.8 ppm.[4] The carboxylic acid proton (-COOH) would present as a broad singlet at the downfield end of the spectrum (>10 ppm), which may be exchangeable with D<sub>2</sub>O.[4] The pyridyl protons will exhibit characteristic splitting patterns, with the proton at C2 of the pyridine ring often being the most deshielded.[5]
- <sup>13</sup>C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid in the range of 175-180 ppm.[6] The benzylic methylene carbon would appear around 40-45 ppm. The remaining signals would correspond to the aromatic carbons

of the two rings, appearing between approximately 120-150 ppm, with the carbon attached to the nitrogen in the pyridine ring showing a characteristic downfield shift.

- **Infrared (IR) Spectroscopy:** The IR spectrum would be dominated by a broad absorption band from approximately 2500-3300  $\text{cm}^{-1}$  due to the O-H stretching of the carboxylic acid dimer. A strong, sharp carbonyl (C=O) stretching vibration is expected around 1700-1725  $\text{cm}^{-1}$ . C=C and C=N stretching vibrations from the aromatic rings would be visible in the 1450-1600  $\text{cm}^{-1}$  region.
- **Mass Spectrometry (MS):** In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion  $[\text{M}+\text{H}]^+$  at an m/z corresponding to its molecular weight plus a proton (approx. 214.08).[7] A sodium adduct  $[\text{M}+\text{Na}]^+$  might also be observed.

## Synthesis and Manufacturing

Modern synthetic strategies provide efficient access to biaryl compounds like **3-(3'-Pyridyl)phenylacetic acid**. The most logical and widely applicable laboratory-scale approach is a Palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[8]

Figure 2. Proposed synthetic workflow via Suzuki coupling.

## Protocol: Suzuki Coupling for Synthesis of **3-(3'-Pyridyl)phenylacetic Acid**

This protocol is a representative methodology based on established procedures for similar Csp<sup>2</sup>-Csp<sup>3</sup> couplings.[8]

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Ethyl 3-bromophenylacetate (1.0 eq), Pyridine-3-boronic acid (1.2 eq), a palladium catalyst such as Palladium(II) acetate (0.02 eq), a suitable phosphine ligand like SPhos (0.04 eq), and a base such as potassium carbonate (2.5 eq).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

- Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
- Workup and Extraction: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- Purification of Ester: Purify the crude ester intermediate by flash column chromatography on silica gel.
- Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH). Stir the mixture at room temperature or with gentle heating until saponification is complete (as monitored by TLC).
- Isolation of Acid: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH ~4-5 with cold 1M HCl.
- Final Product Collection: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, **3-(3'-Pyridyl)phenylacetic acid**.

## Reactivity and Derivatization Potential

The utility of **3-(3'-Pyridyl)phenylacetic acid** in drug development stems from the distinct reactivity of its functional groups, which allows for systematic chemical modification to explore structure-activity relationships (SAR).

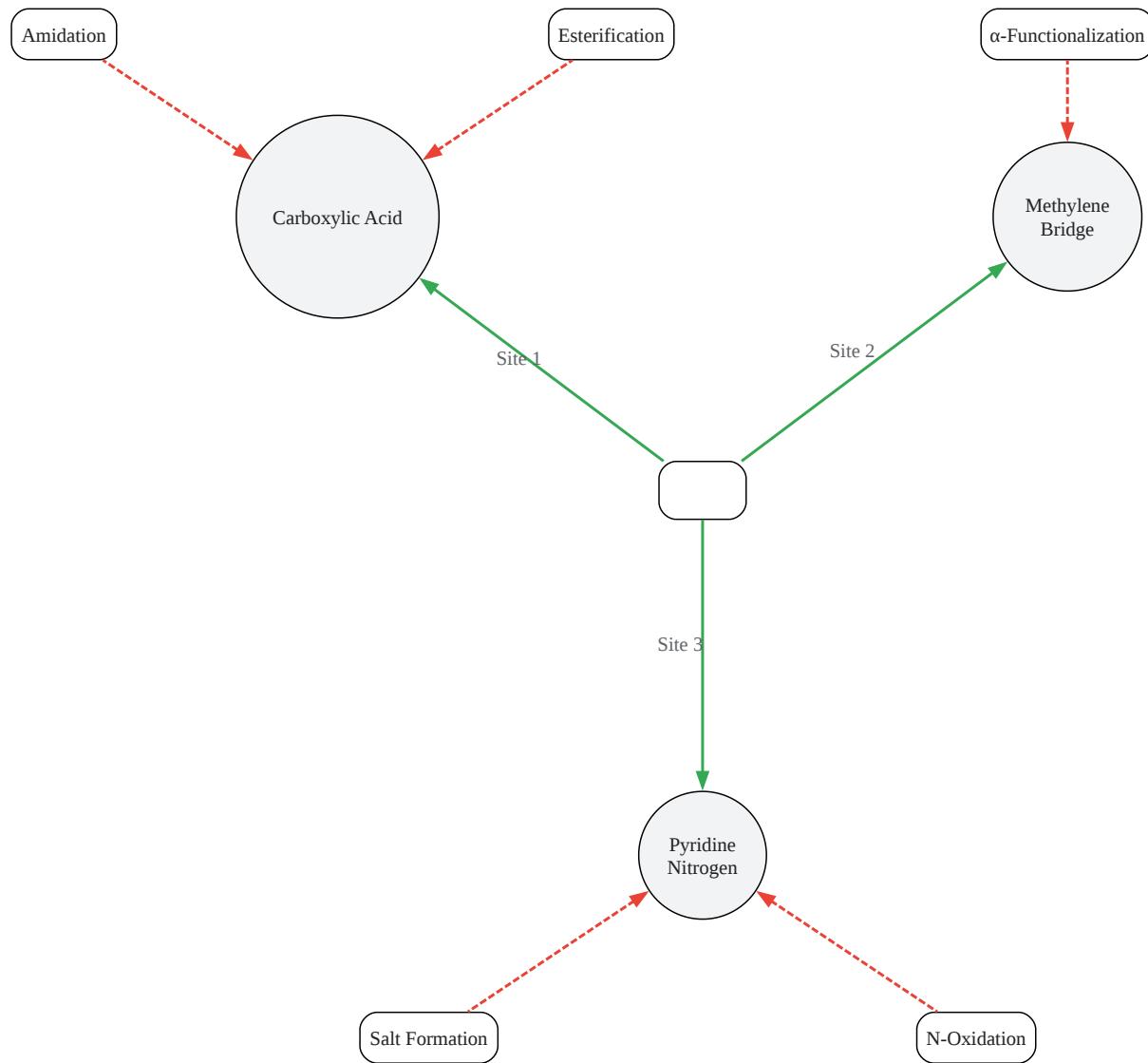

[Click to download full resolution via product page](#)

Figure 3. Key sites for chemical derivatization.

- **Carboxylic Acid Group:** This is the most versatile handle for derivatization. It can be readily converted to esters, amides, or acid chlorides. Amidation is particularly important in medicinal chemistry for introducing new interaction points for biological targets and modulating pharmacokinetic properties.
- **Methylene Bridge:** The  $\alpha$ -protons on the methylene carbon are acidic and can be removed by a strong base, allowing for alkylation or other functionalization at this position.
- **Pyridine Nitrogen:** The lone pair of electrons on the basic pyridine nitrogen allows for salt formation with various acids, which is a common strategy to improve the solubility and crystalline properties of active pharmaceutical ingredients (APIs).<sup>[9]</sup> It can also undergo N-oxidation or quaternization to further modify the electronic and steric properties of the molecule.

## Applications in Medicinal Chemistry and Drug Discovery

The **3-(3'-Pyridyl)phenylacetic acid** scaffold is a valuable starting point for the design of inhibitors for several important enzyme classes.

### Scaffold for Cyclooxygenase-2 (COX-2) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.<sup>[10]</sup> The discovery of two isoforms, COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.<sup>[11][12]</sup>

Many potent and selective COX-2 inhibitors, such as Celecoxib, are diaryl heterocycles.<sup>[13][14]</sup> The general structure features two aromatic rings fitting into the primary active site and a side pocket of the COX-2 enzyme. **3-(3'-Pyridyl)phenylacetic acid** provides the core biaryl structure that can be elaborated upon. For example, the carboxylic acid can be used as an anchor to build a third, COX-2-selective moiety (e.g., a pyrazole ring with a sulfonamide group, mimicking Celecoxib).<sup>[15][16]</sup> The pyridyl ring can occupy one of the hydrophobic pockets of the enzyme active site, while the phenylacetic acid portion can be modified to interact with key residues like Arg120, similar to traditional NSAIDs.<sup>[17]</sup>

## Building Block for Other Therapeutic Agents

The versatility of the pyridylacetic acid framework extends beyond COX inhibition. Related structures have been successfully employed in the development of drugs for other diseases:

- **Dipeptidyl Peptidase IV (DPP-4) Inhibitors:** Derivatives of 3-pyridylacetic acid have been identified as potent and selective inhibitors of DPP-4, an important target for the treatment of type-2 diabetes.[18] The carboxylic acid group was shown to form a key salt-bridge interaction with an arginine residue in the enzyme's active site.[18]
- **Antibacterial and Anthelmintic Agents:** The pyridine ring is a well-known pharmacophore in anti-infective agents.[2] Novel oxazolidinone derivatives incorporating a 3-pyridyl moiety have been synthesized and shown to possess significant antibacterial and anthelmintic activity.[19]
- **hPPAR Agonists:** Phenylacetic acid derivatives have been developed as agonists for human peroxisome proliferator-activated receptors (hPPARs), which are targets for treating metabolic disorders like dyslipidemia and insulin resistance.[20]

## Safety and Handling

Based on data for structurally related compounds like 4-(4'-Pyridyl)phenylacetic acid, this class of compounds should be handled with appropriate care in a laboratory setting.[21]

- **Hazards:** May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21]
- **Precautions:** Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

## Conclusion

**3-(3'-Pyridyl)phenylacetic acid** is a strategically important chemical building block for researchers in drug discovery and medicinal chemistry. Its combination of a phenylacetic acid core and a pyridine ring offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries. Its demonstrated relevance as a scaffold for developing

selective COX-2 inhibitors and its potential application in other therapeutic areas, such as metabolic and infectious diseases, underscore its value. The synthetic accessibility and versatile reactivity of this compound ensure its continued use in the pursuit of novel and effective therapeutic agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(3'-Pyridyl)phenylacetic acid | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR spectrum [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. PubChemLite - 4-(3'-pyridyl)phenylacetic acid (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 8. inventivapharma.com [inventivapharma.com]
- 9. nbinfo.com [nbinfo.com]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Celecoxib and Structural Analogs- A Review: Ingenta Connect [ingentaconnect.com]

- 15. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 16. [mdpi.com](https://mdpi.com) [mdpi.com]
- 17. [mdpi.com](https://mdpi.com) [mdpi.com]
- 18. Discovery of a 3-pyridylacetic acid derivative (TAK-100) as a potent, selective and orally active dipeptidyl peptidase IV (DPP-4) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [mdpi.com](https://mdpi.com) [mdpi.com]
- 20. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(3'-Pyridyl)phenylacetic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586736#3-3-pyridyl-phenylacetic-acid-chemical-properties\]](https://www.benchchem.com/product/b1586736#3-3-pyridyl-phenylacetic-acid-chemical-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)